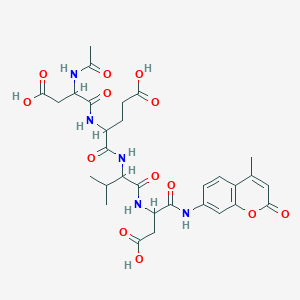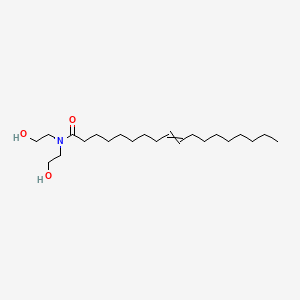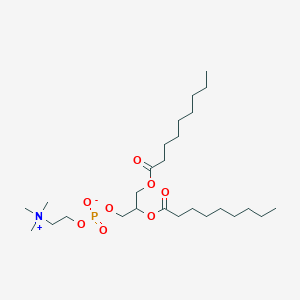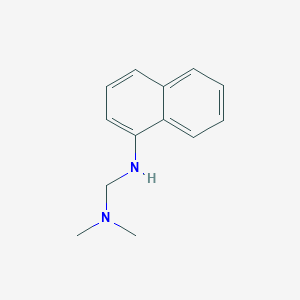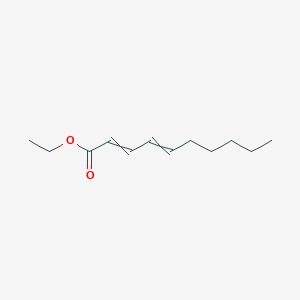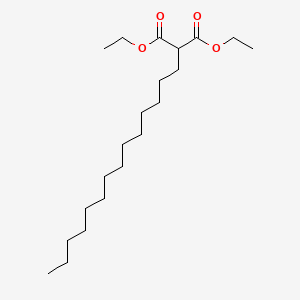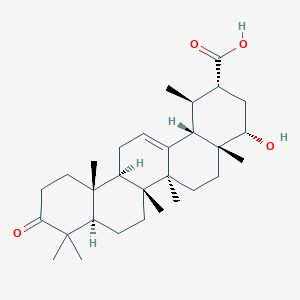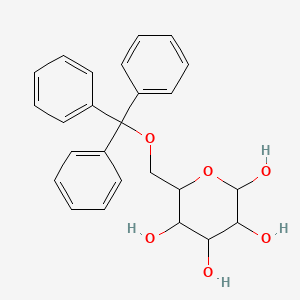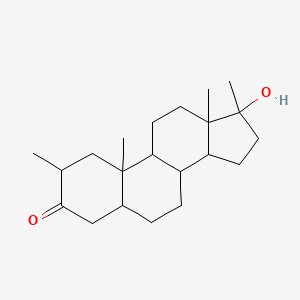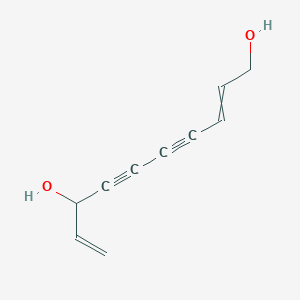![molecular formula C17H14N2O4S B13393740 5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)
5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxamflatin is a novel antitumor compound known for its potent inhibition of histone deacetylase (HDAC). This compound has shown significant promise in various scientific research applications, particularly in the fields of epigenetics and cancer therapy. Oxamflatin is an aromatic sulfonamide derivative with a hydroxamic acid group, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound is typically dissolved in dimethyl sulfoxide (DMSO) to achieve a stock solution of 10 mM and stored at -20°C . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of oxamflatin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity for research and therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Oxamflatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxamic acid and aromatic sulfonamide.
Common Reagents and Conditions
Common reagents used in the reactions involving oxamflatin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving oxamflatin depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Oxamflatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Epigenetic Research: Oxamflatin is used as a histone deacetylase inhibitor to study the effects of histone acetylation on gene expression and chromatin structure.
Cancer Therapy: The compound has shown significant antiproliferative activity against various tumor cell lines, making it a promising candidate for cancer treatment.
Stem Cell Research: Oxamflatin has been used to improve nuclear reprogramming and blastocyst quality in somatic cell nuclear transfer (SCNT) embryos.
Drug Development: The compound is used in the development of new therapeutic agents targeting epigenetic modifications and cancer pathways.
Wirkmechanismus
Oxamflatin exerts its effects by inhibiting histone deacetylase, leading to the accumulation of acetylated histone species. This results in changes in gene expression patterns, particularly those involved in cell morphology and cell cycle control. The compound has been shown to induce the expression of genes such as junD, fibronectin, and p21WAF1/Cip1, while decreasing the expression of cyclin A and cyclin D1 . These changes contribute to the antitumor activity, morphological changes, and cell cycle arrest observed in treated cells.
Vergleich Mit ähnlichen Verbindungen
Oxamflatin is often compared with other histone deacetylase inhibitors such as trichostatin A (TSA), sodium n-butyrate, and FR901228. While all these compounds share the ability to inhibit histone deacetylase, oxamflatin is unique in its chemical structure and specific effects on gene expression and cell morphology . Similar compounds include:
Trichostatin A (TSA): A well-known histone deacetylase inhibitor with similar effects on gene expression and cell morphology.
Sodium n-butyrate: Another histone deacetylase inhibitor used in epigenetic research.
FR901228: A compound with potent histone deacetylase inhibitory activity and antitumor effects.
Eigenschaften
IUPAC Name |
5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQQUYPMFERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
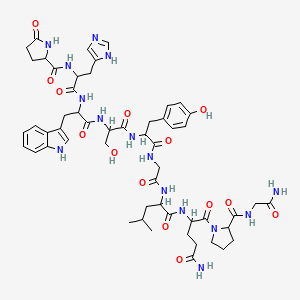
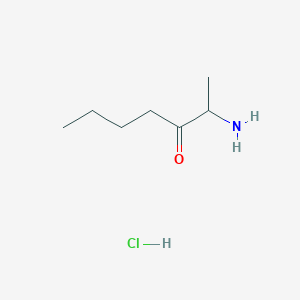

![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13393684.png)
